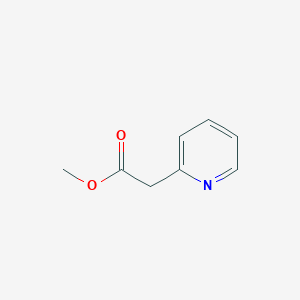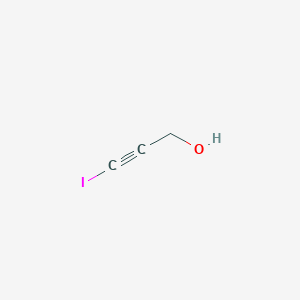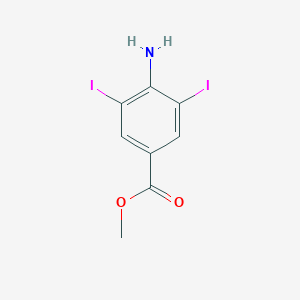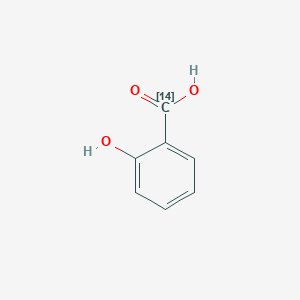
2-吡啶基乙酸甲酯
描述
Methyl 2-pyridylacetate is a chemical compound with the formula C8H9NO2 . It has a molecular weight of 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 .
Synthesis Analysis
Methyl 2-pyridylacetate can be synthesized from Methanol and 2-Pyridylacetic acid hydrochloride .Molecular Structure Analysis
The molecular structure of Methyl 2-pyridylacetate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Methyl 2-pyridylacetate is a clear yellow liquid . It has a boiling point of 103 °C/0.5 mmHg (lit.) and a density of 1.119 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.506 (lit.) .科学研究应用
气相热解: Izadyar 等人(2006 年) 的一项研究重点关注 2-吡啶基乙酸的热解,考察了气相中的反应机理。这项研究对于理解相关化合物的热行为和分解过程具有重要意义。
'鎓化合物质谱: Hvistendahl 和 Undheim(1972 年) 的研究探索了甲基吡啶基乙酸甲酯的甲碘化物的质谱。这项研究促进了分析化学领域的发展,特别是在质谱技术和化合物鉴定方面。
癌症治疗的酶抑制: Rowlands 等人(1995 年) 和 Mccague 等人(1990 年) 的工作研究了吡啶基乙酸酯作为某些酶的抑制剂,用于潜在的癌症治疗。这些研究突出了该化合物在药物化学和药物设计中的相关性。
合成和互变异构研究: Ochi 等人(1976 年) 的研究重点关注特定杂环化合物的合成和互变异构,为有机化学和化合物合成方法学做出了贡献。
光异构化研究: Takagi 和 Ogata(1977 年)探索了取代的 2-甲基吡啶的光异构化,其中包括对甲基吡啶基乙酸甲酯的研究。这项研究详细介绍在 Takagi 和 Ogata(1977 年) 中,对于理解光诱导化学反应具有重要意义。
烟碱乙酰胆碱受体配体研究: Lin 等人(1997 年)研究了一种与 2-吡啶基乙酸甲酯密切相关的化合物,研究其在治疗认知障碍方面的潜力。这项研究发现于 Lin 等人(1997 年) 中,展示了该化合物在神经化学和药理学中的应用。
苯并[b]吲哚啉的合成: Dalton 和 Teitei(1969 年) 的研究涉及使用 2-吡啶基乙酸乙酯合成特定化合物,为有机化学中的合成方法学做出了贡献。
脱羧氟化: Kawanishi 等人(2019 年) 对 2-吡啶基乙酸锂的脱羧氟化进行了一项研究,显示了其在有机合成中的应用,特别是在氟化化合物的合成中。
N-杂芳基乙酸酯的合成: Iwao 和 Kuraishi(1978 年) 合成了包括 2-吡啶基乙酸甲酯在内的各种 N-杂芳基乙酸酯,为杂环化学领域做出了贡献。
安全和危害
Methyl 2-pyridylacetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
methyl 2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKNQSHWMHCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168027 | |
| Record name | Methyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-pyridylacetate | |
CAS RN |
1658-42-0 | |
| Record name | 2-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1658-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1658-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary chemical reactions Methyl 2-pyridylacetate is known to undergo?
A1: Methyl 2-pyridylacetate displays reactivity in various chemical transformations, including:
- Condensation Reactions: It reacts with acetylene derivatives like acetylacetylene [] and ethyl phenylpropiolate [] in the presence of proton donors or under specific conditions, leading to the formation of quinolizines and other heterocyclic compounds.
- Photolysis: Upon exposure to UV light, it undergoes photolysis, resulting in the formation of ring-deuteriated methyl anthranilate when deuterium-labeled at the 6-position []. This process involves the formation of a diradical intermediate.
- Decarboxylative Fluorination: Under catalyst-free conditions, lithium salts of 2-pyridylacetic acid derivatives, including those derived from methyl 2-pyridylacetate, undergo decarboxylative fluorination []. This reaction provides a synthetic route to 2-(fluoroalkyl)pyridines and 2-(difluoroalkyl)pyridines.
- Photoisomerization: When substituted at the alpha position of the acetate side chain with groups like CN, CO2Me, or phenyl rings [], methyl 2-pyridylacetate derivatives can undergo photoisomerization. This process leads to the formation of the corresponding substituted anilines. Notably, the position of methyl substitution on the pyridine ring significantly influences the quantum yield of this reaction.
Q2: How does the structure of Methyl 2-pyridylacetate relate to its reactivity?
A2: The presence of both a pyridine ring and an acetate ester group in Methyl 2-pyridylacetate dictates its reactivity:
Q3: Are there any known applications of Methyl 2-pyridylacetate in synthetic chemistry?
A3: Methyl 2-pyridylacetate serves as a versatile building block in organic synthesis, primarily for constructing:
- Substituted Pyridines: The decarboxylative fluorination reaction [] provides access to various 2-(fluoroalkyl)pyridine and 2-(difluoroalkyl)pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.
- Quinolizines: Its condensation reactions with acetylenic esters [, ] offer a convenient route to synthesize diversely substituted quinolizines, a class of nitrogen-containing heterocycles with potential biological activities.
- Anilines: The photoisomerization of appropriately substituted methyl 2-pyridylacetate derivatives [] provides an alternative method for preparing ortho-substituted anilines, important building blocks for various organic compounds.
Q4: What analytical techniques are commonly employed to characterize Methyl 2-pyridylacetate and its derivatives?
A4: Several analytical methods are used to characterize Methyl 2-pyridylacetate and its reaction products:
- NMR Spectroscopy: NMR is instrumental in determining the structures of the products formed in reactions involving Methyl 2-pyridylacetate. For instance, it was used to analyze the deuterium labeling patterns in the photolysis products of deuterium-labeled Methyl 2-pyridylacetate [] and elucidate the structures of quinolizines formed in condensation reactions [].
- Spectrophotometry: This technique can be employed to quantify Methyl 2-pyridylacetate and its metabolites, as demonstrated by its use in determining the amount of 2-pyridylacetic acid, a metabolite, in the urine of dogs after oral administration of betahistine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

